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molecular formula C5H5ClF4O2 B8290573 2,3,3,3-Tetrafluoro-2-chloropropyl acetate

2,3,3,3-Tetrafluoro-2-chloropropyl acetate

Cat. No. B8290573
M. Wt: 208.54 g/mol
InChI Key: JXLLSNNXICBZIS-UHFFFAOYSA-N
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Patent
US08058488B2

Procedure details

Example 7 illustrates the esterification of 2,3,3,3-tetrafluoro-2-chloropropanol with acetic anhydride to produce 2,3,3,3-tetrafluoro-2-chloropropyl acetate.
Name
2,3,3,3-tetrafluoro-2-chloropropanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([Cl:9])([C:5]([F:8])([F:7])[F:6])[CH2:3][OH:4].[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[C:10]([O:4][CH2:3][C:2]([F:1])([Cl:9])[C:5]([F:8])([F:7])[F:6])(=[O:12])[CH3:11]

Inputs

Step One
Name
2,3,3,3-tetrafluoro-2-chloropropanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(C(F)(F)F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C(F)(F)F)(Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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